![molecular formula C18H15N3O4 B2410349 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034362-49-5](/img/structure/B2410349.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
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Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research. BDP is a small molecule that can be synthesized in the laboratory and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Aminosugar Derivatives and Synthetic Routes
One area of research involves the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose, a compound related to aminosugars, which has seen improvements in preparation methods including the addition of Ni2+ ion to the equilibration system. These methods have led to the creation of several derivatives, highlighting the importance of synthetic routes in developing compounds for various applications (J. Yoshimura et al., 1972).
Synthesis for Biochemical Applications
Another research focus is on the synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, showcasing concise and efficient synthetic routes. These compounds are significant for biochemical research and potential therapeutic applications, demonstrating the value of synthetic chemistry in advancing scientific knowledge (Ye Cai et al., 2009).
Radioligand Development for Receptor Studies
Research has also been conducted on MRE 2029-F20, a compound that acts as a selective antagonist ligand for A2B adenosine receptors. This work involves the synthesis of radioligands for pharmacological characterization, highlighting the application of chemical synthesis in developing tools for biological research (P. Baraldi et al., 2004).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(9-12-3-4-14-16(8-12)25-11-24-14)21-10-13-18(20-6-5-19-13)15-2-1-7-23-15/h1-8H,9-11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGGCDCTJCPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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